2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid
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Overview
Description
2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[55]undecan-2-yl]acetic acid is a complex organic compound characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core, which can be achieved through a cyclization reaction. This often requires the use of a suitable diol and an amine under acidic or basic conditions to form the spirocyclic structure.
Introduction of the Protecting Group: The 2-methylpropan-2-yl group is introduced as a protecting group for the carboxyl function. This step usually involves the reaction of the spirocyclic intermediate with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine.
Final Functionalization: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the spirocyclic intermediate reacts with a suitable acetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen or the acetic acid moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbon atoms adjacent to the oxygen and nitrogen atoms in the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a useful tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, 2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-3-yl]acetic acid
- 9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[9-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid stands out due to its specific functional groups and the unique arrangement of atoms in its spirocyclic structure. This uniqueness can result in different reactivity and interaction profiles, making it particularly valuable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-14(2,3)22-13(19)16-6-4-15(5-7-16)10-20-9-11(21-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJXZHBSCJTQES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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